2-Hydroxyethyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Uses:

- Solvent: Due to its hygroscopic nature (readily absorbs water), HEA might find use in specific research applications where a water-miscible solvent with a low boiling point is needed. However, there's limited research documenting its specific use as a solvent in scientific studies.

- Intermediate for Organic Synthesis: The presence of both a hydroxyl and an acetate group makes HEA a potential building block for more complex organic molecules. However, further research is needed to explore its viability and efficiency in organic synthesis reactions.

Limitations and Safety Considerations:

- Limited Research: Scientific literature lacks extensive research on HEA's specific applications and functionalities in scientific research.

- Potential Toxicity: Some studies suggest HEA might inhibit enzyme activity and may generate reactive oxygen species upon exposure to light and water , highlighting potential safety concerns. More research is required to fully understand its toxicological profile.

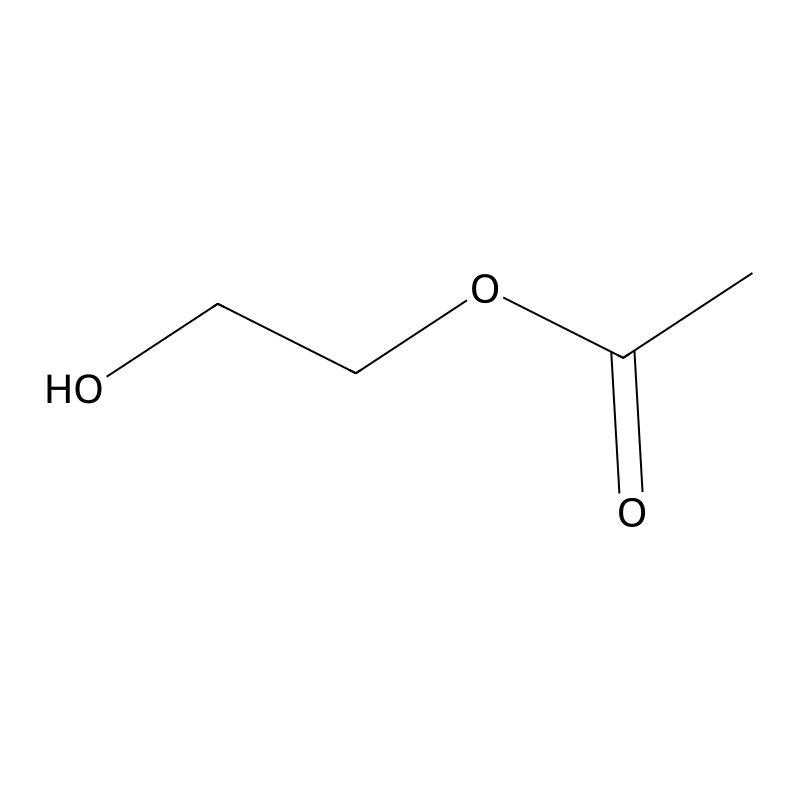

2-Hydroxyethyl acetate is an organic compound with the molecular formula C₄H₈O₃ and a CAS number of 542-59-6. It is classified as a glycol ether and is characterized by its colorless, almost odorless liquid form. This compound is soluble in various solvents, including water, alcohol, ether, benzene, and toluene, and it exhibits combustible properties . Its structure consists of an ethyl group attached to a hydroxyl group and an acetate moiety, making it a versatile chemical in various applications.

For example, EGMA can be used as a humectant in cosmetics and pharmaceuticals to retain moisture.

EGMA is considered to have moderate toxicity with a low oral LD50 (lethal dose 50%) in rats. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.

Here are some safety considerations when handling EGMA:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Ensure proper ventilation in the workspace.

- Avoid contact with skin, eyes, and clothing.

- Follow safe handling and disposal practices as outlined in the Safety Data Sheet (SDS) for EGMA.

- Esterification: It can react with carboxylic acids to form esters.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 2-hydroxyethanol and acetic acid.

- Transesterification: This compound can also undergo transesterification reactions with other alcohols to form different esters.

The molecular mechanism primarily involves its conversion to acetyl-CoA, which plays a central role in many biochemical pathways.

Several methods exist for synthesizing 2-hydroxyethyl acetate:

- Direct Esterification: Reacting acetic acid with ethylene glycol under acidic conditions.

- Transesterification: Using ethylene glycol and acetic anhydride or acetic acid in the presence of a catalyst.

- Hydrolysis of Ethylene Glycol Acetate: This method involves hydrolyzing ethylene glycol acetate in the presence of water.

These methods vary in complexity and yield, with direct esterification being the most common approach due to its straightforwardness .

2-Hydroxyethyl acetate has diverse applications across various industries:

- Solvent: Frequently used as a solvent in paints, coatings, and adhesives due to its ability to dissolve a wide range of substances.

- Detergents: Incorporated into detergent formulations for its cleaning properties .

- Chemical Intermediates: Serves as a precursor in the synthesis of other chemicals.

- Pharmaceuticals: Utilized in drug formulations as a solvent or excipient.

Several compounds share structural similarities with 2-hydroxyethyl acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethylene glycol acetate | C₄H₈O₂ | Used as a solvent; less polar than 2-hydroxyethyl acetate. |

| Ethyl acetate | C₄H₈O₂ | Common solvent; more volatile than 2-hydroxyethyl acetate. |

| Propylene glycol acetate | C₅H₁₀O₂ | Similar solvent properties; used in food applications. |

Uniqueness of 2-Hydroxyethyl Acetate: Unlike ethyl acetate, which is highly volatile, 2-hydroxyethyl acetate has better solubility in water and lower volatility, making it suitable for different applications where prolonged exposure or stability is required.

Physical Description

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive

Other CAS

51901-33-8

65071-98-9